molecular formula C7H5F2NO2 B2913685 Methyl 2,3-difluoroisonicotinate CAS No. 1353102-03-0

Methyl 2,3-difluoroisonicotinate

Cat. No.: B2913685
CAS No.: 1353102-03-0
M. Wt: 173.119
InChI Key: VCCABRBOMTXCBI-UHFFFAOYSA-N
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Description

Methyl 2,3-difluoroisonicotinate is a chemical compound with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol . It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 3 on the pyridine ring are replaced by fluorine atoms. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,3-difluoroisonicotinate can be synthesized through various methods. One common approach involves the fluorination of methyl isonicotinate using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction typically occurs in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle fluorinating agents.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-difluoroisonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed: The major products depend on the type of reaction. For substitution reactions, the products are typically derivatives where the fluorine atoms are replaced by other functional groups. In oxidation reactions, the products may include oxidized forms of the pyridine ring.

Scientific Research Applications

Methyl 2,3-difluoroisonicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of methyl 2,3-difluoroisonicotinate is not well-documented. its biological effects are thought to involve interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular processes. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

    Methyl isonicotinate: Lacks the fluorine atoms and has different chemical properties and reactivity.

    2,3-Difluoropyridine: Similar fluorination pattern but lacks the ester group, leading to different applications and reactivity.

Uniqueness: Methyl 2,3-difluoroisonicotinate is unique due to the presence of both fluorine atoms and the ester group, which confer distinct chemical and biological properties. The fluorine atoms enhance its stability and reactivity, making it a valuable compound in various research fields .

Properties

IUPAC Name

methyl 2,3-difluoropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCABRBOMTXCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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